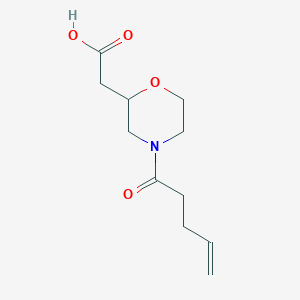![molecular formula C13H16FNO5S B7579869 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579869.png)
2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid, also known as FMAA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonylmorpholine derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is not yet fully understood. However, it has been reported to act through various pathways. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been reported to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. It has also been reported to activate the GABAergic system, which is involved in the regulation of neuronal excitability. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been reported to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been reported to increase the levels of GABA, a neurotransmitter involved in the regulation of neuronal excitability. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been reported to inhibit the activity of DNA topoisomerase II, leading to DNA damage and cell death.
实验室实验的优点和局限性
2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit good stability. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been reported to exhibit good solubility in various solvents, making it suitable for use in different experimental setups. However, 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has some limitations for lab experiments. It has been reported to exhibit some toxicity at high concentrations, which may limit its use in some experimental setups. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid also requires further investigation to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for the study of 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. Further investigation is required to fully understand its mechanism of action and potential therapeutic applications. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid can be further studied for its potential use as an anti-tumor agent, antibacterial and antifungal agent, and as an anti-inflammatory and analgesic agent. The development of 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid derivatives with improved efficacy and reduced toxicity can also be explored. Overall, 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has significant potential for the development of novel therapeutics, and further studies are required to fully explore its potential.
Conclusion:
In conclusion, 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been reported using different methods, and it has been extensively studied for its potential therapeutic applications. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic activities in animal models, and has been studied for its potential use as an anti-tumor agent, antibacterial and antifungal agent. Further studies are required to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been reported in the literature using different methods. One such method involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then treated with chloroacetic acid to obtain 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. Another method involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with morpholine followed by the addition of sodium hydroxide and chloroacetic acid to obtain 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. Both methods have been reported to yield 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid in good yields and purity.
科学研究应用
2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic activities in animal models. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been studied for its potential use as an anti-tumor agent. In vitro studies have shown that 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been studied for its potential use as an antibacterial and antifungal agent.
属性
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5S/c1-9-2-3-11(7-12(9)14)21(18,19)15-4-5-20-10(8-15)6-13(16)17/h2-3,7,10H,4-6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZQGFXJNOKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-N-[1-(oxolan-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7579788.png)
![2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579789.png)
![2-[[(5-Ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579802.png)

![2-[[3-(4-Fluorophenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579824.png)
![2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579832.png)
![2-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579843.png)
![2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579851.png)
![2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579857.png)
![2-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579877.png)
![2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579878.png)
![2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579879.png)
![2-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579892.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]morpholin-2-yl]acetic acid](/img/structure/B7579907.png)